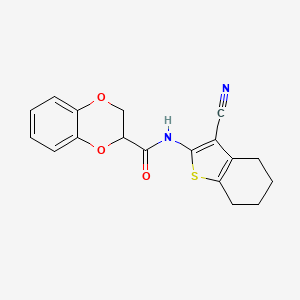

N-(3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)-2,3-DIHYDRO-1,4-BENZODIOXINE-2-CARBOXAMIDE

CAS No.: 451517-65-0

Cat. No.: VC6871627

Molecular Formula: C18H16N2O3S

Molecular Weight: 340.4

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 451517-65-0 |

|---|---|

| Molecular Formula | C18H16N2O3S |

| Molecular Weight | 340.4 |

| IUPAC Name | N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide |

| Standard InChI | InChI=1S/C18H16N2O3S/c19-9-12-11-5-1-4-8-16(11)24-18(12)20-17(21)15-10-22-13-6-2-3-7-14(13)23-15/h2-3,6-7,15H,1,4-5,8,10H2,(H,20,21) |

| Standard InChI Key | GPFCCUGOPORAEN-UHFFFAOYSA-N |

| SMILES | C1CCC2=C(C1)C(=C(S2)NC(=O)C3COC4=CC=CC=C4O3)C#N |

Introduction

Chemical Structure and Nomenclature

Core Structural Components

The compound integrates two heterocyclic systems: a 4,5,6,7-tetrahydro-1-benzothiophene core and a 2,3-dihydro-1,4-benzodioxine unit. The benzothiophene moiety features a sulfur atom within its fused bicyclic structure, while the benzodioxine component contains two oxygen atoms in a 1,4-dioxane ring . A cyano (-C≡N) group at the 3-position of the benzothiophene and a carboxamide (-CONH-) linker bridging the two heterocycles define its substitution pattern .

Molecular Formula and Weight

The molecular formula C₁₉H₁₈N₂O₂S corresponds to a molecular weight of 338.4 g/mol . Key structural identifiers include:

Physicochemical Properties

Solubility and Lipophilicity

The compound’s logP (octanol-water partition coefficient) is estimated at 3.1, indicating moderate lipophilicity suitable for blood-brain barrier penetration . The cyano group enhances polarity, while the benzodioxine’s ether oxygens may contribute to hydrogen-bonding capacity. These properties align with trends observed in neuroactive compounds targeting central nervous system (CNS) receptors .

Stability and Reactivity

Under standard conditions, the compound is stable in solid form but may undergo hydrolysis at the carboxamide bond under strongly acidic or basic conditions. The benzothiophene’s sulfur atom confers resistance to oxidative degradation compared to purely hydrocarbon analogs .

Synthesis and Characterization

Synthetic Routes (Hypothetical)

Though no explicit synthesis is documented for this compound, analogous benzothiophene-benzodioxine hybrids are typically synthesized via:

-

Friedel-Crafts acylation to attach the carboxamide linker.

-

Cyclocondensation of thiophenol derivatives with diols to form the benzodioxine ring .

Spectroscopic Data

Predicted spectral characteristics include:

-

¹H NMR: A singlet at δ 4.25 ppm (benzodioxine methylene protons) and a triplet at δ 2.80 ppm (tetrahydrobenzothiophene cyclohexene protons) .

-

IR Spectroscopy: Stretching vibrations at 2240 cm⁻¹ (C≡N) and 1650 cm⁻¹ (amide C=O) .

Biological Activity and Applications

Alpha-2C Adrenergic Receptor Antagonism

Structural analogs, such as 2,3-dihydrobenzo dioxin-2-ylmethyl derivatives, demonstrate alpha-2C adrenergic receptor antagonism, implicating potential utility in treating CNS disorders like Parkinson’s disease and depression . While direct evidence for this compound is lacking, its benzodioxine carboxamide motif mirrors pharmacophores in patented antagonists .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume